molecular formula C28H21N B14463707 9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole CAS No. 73813-92-0

9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole

Cat. No.: B14463707
CAS No.: 73813-92-0
M. Wt: 371.5 g/mol
InChI Key: BTPLPDOCRAVOCU-UHFFFAOYSA-N
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Description

9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole typically involves the reaction of fluorenone derivatives with carbazole under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between fluorenone and carbazole in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions often include the presence of a catalytic amount of glacial acetic acid to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenylidene moiety to fluorenyl.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the carbazole and fluorenylidene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and substituted carbazole derivatives .

Scientific Research Applications

9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death in cancer cells . Additionally, it can interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole is unique due to its combination of carbazole and fluorenylidene moieties, which impart distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry.

Properties

CAS No.

73813-92-0

Molecular Formula

C28H21N

Molecular Weight

371.5 g/mol

IUPAC Name

9-ethyl-1-(fluoren-9-ylidenemethyl)carbazole

InChI

InChI=1S/C28H21N/c1-2-29-27-17-8-7-15-24(27)25-16-9-10-19(28(25)29)18-26-22-13-5-3-11-20(22)21-12-4-6-14-23(21)26/h3-18H,2H2,1H3

InChI Key

BTPLPDOCRAVOCU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=CC=CC(=C31)C=C4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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